2-(2-((4-methoxyphenyl)sulfonyl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
“2-(2-((4-methoxyphenyl)sulfonyl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide” is a chemical compound with the molecular formula C14H14N2O5S2 and a molecular weight of 354.4. It is a derivative of thiophene, a class of heterocyclic compounds that have diverse applications in medicinal chemistry and material science .
Synthesis Analysis
While specific synthesis methods for this compound were not found, thiophene derivatives are often synthesized using the Gewald protocol . This involves the reaction of various substituted aryl or heteryl amines with alkyl cyanoacetates .
Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, a sulfonyl group, and an acetamido group. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom .
Scientific Research Applications
Synthesis and Characterization
Researchers have developed methods for synthesizing and characterizing novel chemical structures that include thiophene derivatives, which are similar in structure to the compound . These methods involve various chemical reactions such as the Gewald reaction and others to create compounds with potential antimicrobial, anti-inflammatory, and analgesic properties (Arora et al., 2012).
Antimicrobial Activity
Compounds with thiophene structures have been synthesized and evaluated for their antimicrobial activity. For instance, the synthesis of Schiff bases from 2-Amino-4-(4-acetamido phenyl)thiophene-3carboxamide and their subsequent evaluation against various microbial strains have shown promising antimicrobial properties (Arora et al., 2012).
Anti-inflammatory and Analgesic Agents
Research has also focused on the development of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, which exhibit significant anti-inflammatory and analgesic activities. These compounds have been synthesized by reacting visnagenone–ethylacetate or khellinone–ethylacetate with amino acids and other reactants to produce structures potentially beneficial for treating inflammation and pain (Abu‐Hashem et al., 2020).
Acetylcholinesterase Inhibition
In the context of neurodegenerative diseases, certain thiophene derivatives have been synthesized and found to inhibit acetylcholinesterase, an enzyme target for Alzheimer's disease treatment. This research demonstrates the potential of thiophene-based compounds in contributing to the development of new therapeutic agents for Alzheimer's disease and possibly other conditions characterized by cholinergic system deficits (Ismail et al., 2012).
Future Directions
properties
IUPAC Name |
2-[[2-(4-methoxyphenyl)sulfonylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S2/c1-24-10-5-7-11(8-6-10)26(22,23)9-14(20)19-17-15(16(18)21)12-3-2-4-13(12)25-17/h5-8H,2-4,9H2,1H3,(H2,18,21)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTGOVHMNHTGPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C3=C(S2)CCC3)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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